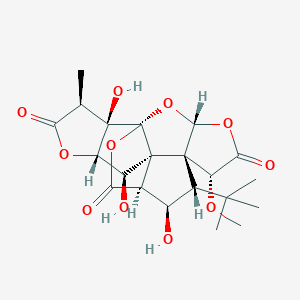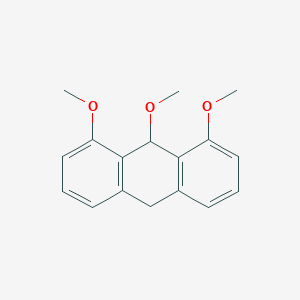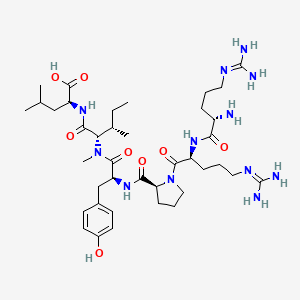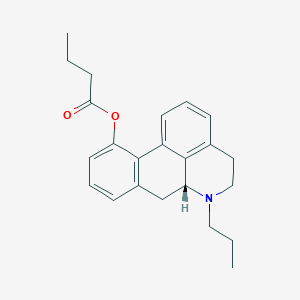
10-methoxy-ginkgolide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-methoxy-ginkgolide C is a derivative of ginkgolide C, a diterpene lactone isolated from the leaves of the Ginkgo biloba tree. Ginkgolides are known for their neuroprotective properties and have been extensively studied for their potential therapeutic applications in various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methoxy-ginkgolide C involves several steps, starting from ginkgolide CThis can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ginkgolide C from Ginkgo biloba leaves, followed by chemical modification to introduce the methoxy group. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure ginkgolide C, which is then subjected to methylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
10-methoxy-ginkgolide C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of diterpene lactones.
Biology: Investigated for its neuroprotective effects and potential to modulate neurotransmitter activity.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Alzheimer’s disease and ischemic stroke.
Industry: Utilized in the development of dietary supplements and herbal medicines .
Mechanism of Action
The mechanism of action of 10-methoxy-ginkgolide C involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: It exerts neuroprotective effects by modulating the activity of neurotransmitters such as glutamate and dopamine.
Anti-inflammatory Properties: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Molecular Targets: The compound targets pathways involved in mitochondrial function, reducing mitochondrial fission, and inhibiting the opening of the mitochondrial permeability transition pore .
Comparison with Similar Compounds
10-methoxy-ginkgolide C is compared with other ginkgolides such as ginkgolide A, ginkgolide B, and ginkgolide J:
Ginkgolide A: Known for its platelet-activating factor antagonistic activity.
Ginkgolide B: Exhibits strong neuroprotective and anti-inflammatory properties.
Ginkgolide J: Similar to ginkgolide B but with different stereochemistry .
The uniqueness of this compound lies in its methoxy group at the 10th position, which may confer distinct biological activities compared to other ginkgolides .
Properties
Molecular Formula |
C21H26O11 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
(1R,3R,6R,7S,8S,9R,10S,11R,12R,13S,16S,17R)-8-tert-butyl-9,12,17-trihydroxy-6-methoxy-16-methyl-2,4,14,18-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,19-trione |
InChI |
InChI=1S/C21H26O11/c1-6-13(24)29-11-10(23)19-7-8(22)9(17(2,3)4)18(19)12(28-5)15(26)30-16(18)32-21(19,20(6,11)27)31-14(7)25/h6-12,16,22-23,27H,1-5H3/t6-,7+,8+,9+,10+,11+,12+,16+,18+,19+,20-,21+/m1/s1 |
InChI Key |
RYOIKJMKJWXJLR-XWGAEZTCSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@]34[C@]5([C@H]2O)[C@@H]([C@@H]([C@H]([C@@]56[C@H](C(=O)O[C@H]6O3)OC)C(C)(C)C)O)C(=O)O4)O |
Canonical SMILES |
CC1C(=O)OC2C1(C34C5(C2O)C(C(C(C56C(C(=O)OC6O3)OC)C(C)(C)C)O)C(=O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)
![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[2-(2-Benzyl-phenoxy)-ethyl]-piperidine](/img/structure/B10839890.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)

![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)

![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)



